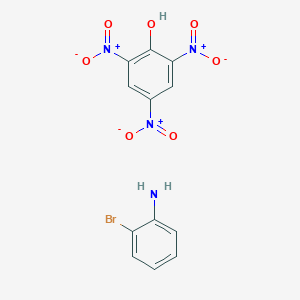
2-Bromoaniline;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoaniline typically involves the bromination of aniline. Aniline undergoes nucleophilic substitution with bromine, where the bromine atoms enter at the ortho and para positions, forming 2-Bromoaniline . The reaction is carried out in the presence of dilute hydrochloric acid and water, with bromine being added dropwise to the aniline solution .
2,4,6-Trinitrophenol is synthesized through the nitration of phenol.
Industrial Production Methods
Industrial production of 2-Bromoaniline involves similar bromination processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. For 2,4,6-Trinitrophenol, industrial production involves continuous nitration processes with stringent safety measures due to the compound’s explosive nature .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromoaniline undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form aniline derivatives.
2,4,6-Trinitrophenol undergoes:
Reduction Reactions: It can be reduced to form aminophenols.
Substitution Reactions: It can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
For 2-Bromoaniline: Common reagents include bromine, hydrochloric acid, and water.
For 2,4,6-Trinitrophenol: Common reagents include nitric acid and sulfuric acid
Major Products Formed
From 2-Bromoaniline: Products include various substituted anilines and quinones.
From 2,4,6-Trinitrophenol: Products include aminophenols and other nitroaromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromoaniline is widely used as a precursor in the synthesis of organobromine compounds, which are important in pharmaceuticals, agrochemicals, and fire-extinguishing agents . It is also used in the preparation of dyes and pigments.
2,4,6-Trinitrophenol is used in forensic research, land mine detection, and as a reagent in chemical analysis. It is also used in the production of explosives, dyes, and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-Bromoaniline involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it useful in organic synthesis .
2,4,6-Trinitrophenol exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive in nucleophilic aromatic substitution reactions. Its explosive nature is due to the rapid release of gases upon decomposition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroaniline: Similar to 2-Bromoaniline but with a chlorine atom instead of bromine.
2,4-Dinitrophenol: Similar to 2,4,6-Trinitrophenol but with only two nitro groups.
Uniqueness
2-Bromoaniline is unique due to the presence of the bromine atom, which makes it more reactive in certain substitution reactions compared to its chloro counterpart . 2,4,6-Trinitrophenol is unique due to its high explosive power and its use in various industrial applications .
Eigenschaften
CAS-Nummer |
54575-26-7 |
|---|---|
Molekularformel |
C12H9BrN4O7 |
Molekulargewicht |
401.13 g/mol |
IUPAC-Name |
2-bromoaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H6BrN.C6H3N3O7/c7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,8H2;1-2,10H |
InChI-Schlüssel |
VUYHXRBFFCSJIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)Br.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


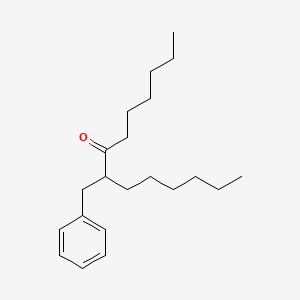
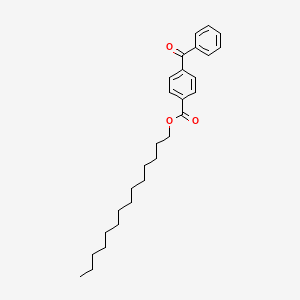
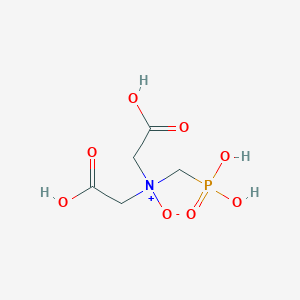
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
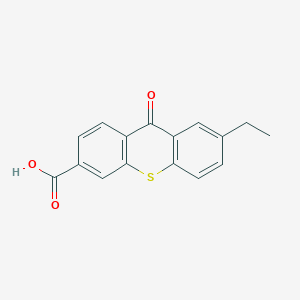
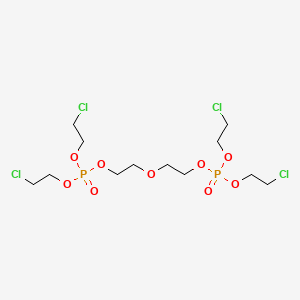

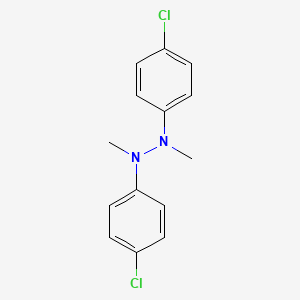


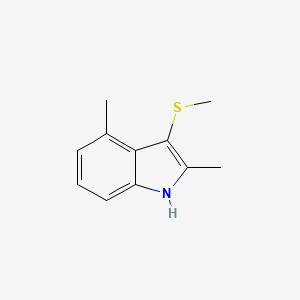

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)
